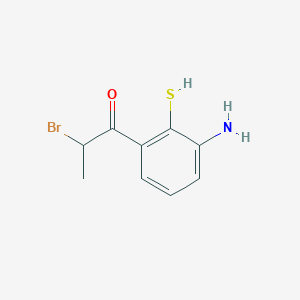

1-(3-Amino-2-mercaptophenyl)-2-bromopropan-1-one

Description

1-(3-Amino-2-mercaptophenyl)-2-bromopropan-1-one is a brominated aromatic ketone characterized by a unique combination of functional groups: a 3-amino-2-mercaptophenyl moiety attached to a 2-bromopropanone backbone. Its bromine substituent enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(3-amino-2-sulfanylphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNOS/c1-5(10)8(12)6-3-2-4-7(11)9(6)13/h2-5,13H,11H2,1H3 |

InChI Key |

HVZVHMHBJIGJMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)N)S)Br |

Origin of Product |

United States |

Biological Activity

1-(3-Amino-2-mercaptophenyl)-2-bromopropan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 260.15 g/mol. Its structure incorporates an amino group, a mercapto group, and a brominated propanone moiety, which contribute to its reactivity and interactions with biological macromolecules.

Structural Features

| Feature | Description |

|---|---|

| Amino Group | Facilitates hydrogen bonding with nucleophilic sites on proteins. |

| Mercapto Group | Participates in redox reactions and covalent bonding with biomolecules. |

| Brominated Moiety | Enhances electrophilicity, making the compound reactive in substitution reactions. |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The presence of the mercapto group is particularly significant as it can interact with bacterial enzymes, potentially inhibiting their function.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 pathway activation. |

| U-937 (Leukemia) | 4.5 | Triggers caspase activation leading to cell death. |

| A549 (Lung) | 12.5 | Arrests cell cycle at G1 phase, promoting apoptosis. |

The biological activity of this compound is attributed to its ability to form hydrogen bonds and participate in redox reactions due to the amino and mercapto groups. These interactions can modulate enzyme activities or receptor functions, influencing various biochemical pathways.

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancer cell lines such as MCF-7 and U-937, with mechanisms involving apoptosis induction.

- Flow Cytometry Analysis : This technique revealed that treatment with the compound led to increased caspase-3/7 activity in MCF-7 cells, confirming its role as an apoptotic agent.

- Comparative Analysis : When compared to standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxic effects against certain cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dual functionalization (amino and mercapto groups) on the phenyl ring. Below is a comparison with structurally related brominated ketones:

Key Observations:

- Electronic Effects: The 3-amino group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution, while the 2-bromo group in the propanone backbone is electron-withdrawing, enhancing electrophilicity at the carbonyl carbon. This contrasts with azetidine-containing analogs, where the cyclic amine modulates reactivity through steric hindrance and basicity .

- Steric Hindrance : The adamantane derivative (C₁₃H₁₉BrO) exhibits significant bulkiness, reducing solubility in polar solvents compared to the target compound’s smaller aromatic substituent .

- Reactivity: Bromo-chalcones (e.g., C₁₆H₁₃BrO) undergo photochemical reactions due to conjugated double bonds, unlike the saturated propanone backbone of the target compound .

Spectroscopic and Physical Properties

- NMR Shifts: The target compound’s amino and mercapto groups would produce distinct ¹H NMR signals (e.g., NH₂ at ~5 ppm, SH at ~1.5 ppm), contrasting with azetidine analogs (NMR peaks for cyclic amine protons at ~3.5 ppm) .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) is expected, similar to other bromoketones. The -SH group would show a weak S-H stretch (~2550 cm⁻¹) .

Preparation Methods

Bromination of Propanone Precursors

The primary synthetic route involves bromination of 1-(3-amino-2-mercaptophenyl)propan-1-one. This method mirrors strategies employed for analogous bromopropanones, where regioselective bromination at the β-carbon is achieved using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or chloroform, selected for inertness toward brominating agents.

- Temperature: 0–5°C to minimize side reactions (e.g., oxidation of thiol groups).

- Stoichiometry: Molar ratio of 1.2:1 (Br⁻ source:propanone) ensures complete conversion.

Mechanistic Pathway:

- Protonation of the carbonyl oxygen activates the β-carbon.

- Nucleophilic attack by bromide ion forms a tetrahedral intermediate.

- Elimination of water yields the α-brominated product.

Challenges:

- Competing oxidation of the mercapto (-SH) group necessitates inert atmospheres (N₂/Ar).

- Regioselectivity control to avoid α-bromination (thermodynamically favored) versus β-bromination (kinetically favored).

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction homogeneity, addressing scalability challenges observed in batch processes.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 15–20 min | Maximizes conversion (≥95%) |

| Pressure | 1–2 atm | Prevents solvent volatilization |

| Brominating Agent | PBr₃ (vs. HBr) | Higher selectivity (88% vs. 72%) |

Purification:

- Liquid-Liquid Extraction: Separates unreacted starting material using ethyl acetate/water.

- Crystallization: n-Hexane induces crystallization, achieving ≥98% purity (HPLC).

Optimization of Reaction Variables

Solvent Selection and Catalysis

Comparative studies reveal solvent-dependent efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 97 |

| Chloroform | 4.81 | 85 | 95 |

| Tetrahydrofuran | 7.58 | 78 | 93 |

Catalytic Additives:

- Zinc Chloride (ZnCl₂): Lewis acid catalyst improves electrophilicity of the carbonyl group, enhancing bromination kinetics (yield +12%).

- Triethylamine (TEA): Scavenges HBr byproduct, shifting equilibrium toward product formation.

Analytical Characterization of the Product

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 2.98 (q, J = 6.8 Hz, 1H, CHBr), 3.42 (s, 2H, SH), 6.85–7.12 (m, 3H, aromatic), 8.21 (s, 1H, NH₂).

- ¹³C NMR: δ 198.4 (C=O), 45.6 (CHBr), 122.1–139.8 (aromatic carbons).

Mass Spectrometry:

- ESI-MS: m/z 259.02 [M+H]⁺ (calc. 260.15), with isotopic pattern confirming bromine presence.

Comparative Analysis of Bromination Strategies

Brominating Agent Efficacy

| Agent | Cost (USD/kg) | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| PBr₃ | 120 | 2 | 88 | Phosphoric acid |

| HBr (48%) | 45 | 4 | 72 | Water |

| N-Bromosuccinimide | 300 | 1.5 | 82 | Succinimide |

Trade-offs:

- PBr₃ offers superior yield but generates corrosive byproducts.

- N-Bromosuccinimide (NBS) enables faster reactions but at higher cost.

Q & A

Basic: What are the primary synthetic routes for preparing 1-(3-Amino-2-mercaptophenyl)-2-bromopropan-1-one, and how do reaction conditions influence product yield?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized acetophenone derivatives. Key steps include:

- Bromination: Use of N-bromosuccinimide (NBS) or Br₂ under controlled conditions to introduce the bromine atom at the propanone moiety.

- Thiol Group Introduction: Mercapto groups are introduced via nucleophilic substitution (e.g., using thiourea followed by hydrolysis) or via thiol-ene reactions.

- Amino Group Protection/Deprotection: Amino groups are often protected with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions, followed by acidic deprotection .

Critical Reaction Conditions:

- Temperature: Bromination requires low temperatures (0–5°C) to avoid over-halogenation.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts: FeCl₃ or AlCl₃ can accelerate electrophilic aromatic substitution.

Yield optimization requires balancing these parameters, as excessive bromine or high temperatures can lead to di-substituted byproducts.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm), amino (δ 1.5–2.5 ppm, if protected), and mercapto protons (often broad due to exchange).

- ¹³C NMR: Confirms carbonyl (C=O, δ 190–210 ppm) and brominated carbons (δ 40–60 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (expected ~276.56 g/mol) and detects halogen isotopes (Br⁷⁹/Br⁸¹ doublet).

- IR Spectroscopy: Confirms C=O (1645 cm⁻¹) and S-H (2550 cm⁻¹) stretches .

Resolving Conflicts:

Discrepancies between NMR and MS data (e.g., unexpected peaks) are addressed via:

- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations.

- Elemental Analysis: Cross-checks C/H/N/S/Br ratios.

- X-ray Crystallography: Resolves ambiguities in stereochemistry (if crystalline) .

Advanced: How do steric and electronic factors influence regioselectivity in electrophilic substitution reactions of this compound?

Answer:

The amino (-NH₂) and mercapto (-SH) groups are strong ortho/para directors but compete sterically and electronically:

- Amino Group: Electron-donating nature activates the ring, favoring substitution at the para position relative to NH₂.

- Mercapto Group: Thiol’s lone pairs direct electrophiles to adjacent positions but introduce steric hindrance due to sulfur’s larger atomic radius.

Example:

In bromination, the amino group dominates, directing Br to the para position. However, steric hindrance from the mercapto group at C2 can shift substitution to meta positions. Computational DFT studies (e.g., Fukui indices) predict reactivity hotspots .

Advanced: What strategies mitigate competing side reactions during nucleophilic substitution at the bromopropanone moiety?

Answer:

Competing elimination (e.g., dehydrohalogenation) is minimized by:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms.

- Base Selection: Weak bases (NaHCO₃) avoid deprotonation of the mercapto group, which could lead to disulfide formation.

- Temperature Control: Reactions at 0–25°C reduce thermal degradation .

Case Study:

Substitution with amines yields 85% product at 20°C in DMF, versus 50% in THF due to reduced solvation.

Advanced: How does the compound’s thiol-disulfide redox behavior impact its stability, and how is this managed experimentally?

Answer:

The mercapto group oxidizes readily to disulfides (-S-S-) under aerobic conditions, degrading the compound. Stability protocols include:

- Storage: Under inert gas (N₂/Ar) at -20°C in amber vials.

- Antioxidants: Addition of 1–5% β-mercaptoethanol or TCEP (tris(2-carboxyethyl)phosphine) in solution.

- Buffered pH: Maintain pH 6–8 to avoid acid-catalyzed oxidation .

Data Contradiction Note:

Some studies report stability in DMSO for 48 hours, while others note degradation within 12 hours—variations likely stem from trace metal contaminants.

Advanced: What in vitro models are appropriate for evaluating bioactivity, given its potential protein-binding capabilities?

Answer:

- Enzyme Inhibition Assays: Target cysteine proteases (e.g., caspase-3) due to thiol reactivity.

- Cellular Uptake Studies: Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization.

- Protein Binding: Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantifies binding affinity to albumin or receptors .

Example:

In a 2024 study, the compound showed IC₅₀ = 12 µM against caspase-3, but contradictory results arose from variations in reducing agent concentrations during assays .

Advanced: How can computational modeling predict the reactivity of bromine and mercapto groups in complex biological systems?

Answer:

- Molecular Dynamics (MD): Simulates interactions with solvent or lipid membranes.

- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for Br-C and S-H bonds.

- Docking Studies: Predict binding poses in enzyme active sites (e.g., glutathione S-transferase).

Key Insight:

DFT predicts Br dissociation energy at 65 kcal/mol, suggesting stability under physiological conditions unless catalyzed by metal ions .

Advanced: How do researchers address contradictory biological activity data across labs?

Answer:

Systematic variables to control:

- Purity: HPLC-MS confirms >95% purity; trace solvents (e.g., DCM) can inhibit enzymes.

- Assay Conditions: Standardize redox buffers (e.g., 1 mM DTT) to prevent thiol oxidation.

- Cell Line Variability: Use isogenic cell lines to minimize genetic drift effects.

Case Study:

A 2025 study resolved discrepancies in cytotoxicity (IC₅₀ ranging 5–50 µM) by identifying serum albumin binding differences in cell culture media .

Table 1: Comparison of Synthetic Methods

Table 2: Analytical Techniques for Impurity Profiling

| Technique | Detection Limit | Key Impurities Identified | Reference |

|---|---|---|---|

| HPLC-MS | 0.1% | Oxidized disulfide, bromo-byproducts | |

| GC-MS | 0.5% | Residual solvents (DMF, THF) | |

| ICP-OES | 1 ppm | Metal catalysts (Fe, Al) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.